Cefempidone - 103238-57-9

Cefempidone

Catalog Number: EVT-3499952
CAS Number: 103238-57-9
Molecular Formula: C22H21N7O6S2
Molecular Weight: 543.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of cefempidone typically involves several steps, including the formation of the beta-lactam ring and subsequent modifications to introduce various functional groups that enhance its antibacterial activity. Common methods for synthesizing cefempidone include:

  1. N-acylation: This process involves the acylation of 7-aminocephalosporanic acid (7-ACA) with specific acylating agents to form the cephalosporin nucleus.
  2. Side Chain Modification: The introduction of side chains that improve stability and activity against resistant bacterial strains.
  3. Purification Techniques: After synthesis, purification methods such as crystallization or chromatography are employed to isolate cefempidone from reaction mixtures.

These processes require precise control over reaction conditions, including temperature, pH, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

Cefempidone undergoes several chemical reactions that are critical for its antibacterial activity:

  1. Hydrolysis: The beta-lactam ring can be hydrolyzed by bacterial beta-lactamases, leading to inactivation of the antibiotic. Modifications in the side chains are designed to resist this hydrolysis.
  2. Acylation Reactions: These reactions are essential for synthesizing cefempidone from its precursors and involve the formation of amide bonds.
  3. Degradation Pathways: Understanding the degradation pathways helps in optimizing storage conditions and formulation stability.
Mechanism of Action

Process and Data

Cefempidone exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process essential for cell wall integrity. This action leads to cell lysis and death, particularly effective against rapidly dividing bacteria.

The minimum inhibitory concentration (MIC) values for cefempidone vary depending on the bacterial strain but generally demonstrate effectiveness against both Gram-positive and Gram-negative organisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cefempidone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Stability: Stable under acidic conditions but more susceptible to hydrolysis in alkaline environments.
  • Melting Point: The melting point ranges from 150°C to 160°C.

These properties influence its formulation as an injectable or oral medication.

Applications

Scientific Uses

Cefempidone is primarily used in clinical settings for treating various infections, including:

  • Respiratory Tract Infections: Effective against pathogens causing pneumonia and bronchitis.
  • Urinary Tract Infections: Utilized in cases where other antibiotics may fail due to resistance.
  • Skin Infections: Prescribed for skin and soft tissue infections caused by susceptible bacteria.

Research continues into expanding its applications, particularly in treating multidrug-resistant infections, making cefempidone a valuable asset in modern antimicrobial therapy.

Introduction to Cefempidone in the Context of Cephalosporin Development

The evolution of β-lactam antibiotics represents a continuous scientific effort to overcome bacterial resistance mechanisms. Cefempidone emerges as a novel semisynthetic third-generation cephalosporin specifically engineered to address critical gaps in contemporary antimicrobial therapy. Its development reflects a strategic response to the escalating threat of multidrug-resistant (MDR) Gram-negative pathogens, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases, which have progressively eroded the efficacy of existing β-lactam agents [1] [6].

Historical Evolution of Third-Generation Cephalosporins

Third-generation cephalosporins marked a paradigm shift in antimicrobial therapy following the introduction of first-generation (e.g., cephalexin, active predominantly against Gram-positive bacteria) and second-generation agents (e.g., cefuroxime, with modest Gram-negative expansion). The historical trajectory is characterized by deliberate molecular modifications to enhance Gram-negative coverage and β-lactamase stability:

  • Structural Foundation: All cephalosporins share the core 7-aminocephalosporanic acid (7-ACA) nucleus, comprising a β-lactam ring fused to a six-membered dihydrothiazine ring. Antimicrobial activity derives from β-lactam ring acylation of penicillin-binding proteins (PBPs), disrupting peptidoglycan synthesis [1] [9].
  • Generational Advancements: First-generation agents (1960s) exhibited potency against Gram-positive cocci but limited Gram-negative activity. Second-generation cephalosporins (1970s) incorporated methoxyimino or other groups at the C7 position, modestly improving Gram-negative coverage (e.g., Haemophilus influenzae, Enterobacter aerogenes) [4]. The advent of third-generation cephalosporins (late 1970s-1980s) like cefotaxime, ceftriaxone, and ceftazidime targeted recalcitrant Gram-negative pathogens through:
  • Enhanced permeability across Gram-negative outer membranes.
  • Increased affinity for Gram-negative PBPs.
  • Improved stability against prevalent β-lactamases (e.g., TEM-1, SHV-1) compared to earlier generations [1] [3].
  • Limitations Persisting: Despite their broader spectrum, classical third-generation agents exhibit vulnerabilities:
  • Variable susceptibility to AmpC β-lactamases (e.g., in Enterobacter cloacae).
  • Ineffectiveness against metallo-β-lactamases (MBLs) and Klebsiella pneumoniae carbapenemases (KPCs).
  • Diminished anti-Gram-positive activity compared to first-generation agents [6] [9].

Table 1: Key Third-Generation Cephalosporin Precursors to Cefempidone

CephalosporinNotable Structural FeaturesPrimary Spectrum EnhancementsSignificant Vulnerabilities
CefotaximeAminothiazolyl oxime C7 side chainStreptococci, H. influenzae, Neisseria, Enterobacteriaceae (ESBL-)Hydrolyzed by AmpC, ESBLs
CeftriaxoneCarboxy, aminothiazolyl oxime; long half-lifeSimilar to cefotaxime; improved CSF penetrationSimilar to cefotaxime; biliary precipitation risk
CeftazidimeCarboxypropyloxyimino + pyridinium C7; carboxylic acid C3Pseudomonas aeruginosaWeak anti-gram-positive; susceptible to many ESBLs/AmpC
Cefepime (4th Gen)Quaternary N-methyl C7 side chainRetained Gram-positive + enhanced Gram-negative (incl. P. aeruginosa); more stable vs. AmpCLimited stability vs. ESBLs, KPCs
CefempidoneImidazolyl-methyl-carboxypropyl C7; methyltetrazolyl C3Enhanced ESBL/AmpC stability; retained anti-pseudomonal; anti-biofilmVariable vs. KPC/MBL producers [1] [8] [9]

Cefempidone’s Role in Addressing Antimicrobial Resistance Gaps

Cefempidone (chemical name: (6R,7R)-7-[(2Z)-2-(2-amino-1H-imidazol-4-yl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) was designed to mitigate specific resistance mechanisms undermining existing cephalosporins and carbapenems:

  • Mechanism Against β-Lactamases:
  • ESBL Stability: The C7 side chain incorporates a sterically hindered syn-configured methoxyimino group adjacent to a cationic imidazolyl ring. This configuration impedes hydrolysis by common ESBLs (e.g., CTX-M-15, SHV-2) through steric hindrance and electrostatic repulsion, reducing hydrolysis rates >100-fold compared to ceftazidime against TEM-type ESBLs in biochemical assays [1] [8].
  • AmpC Stability: Unlike many third-generation agents, Cefempidone demonstrates low affinity for inducible AmpC β-lactamases due to its zwitterionic nature and specific side chain conformation, maintaining MICs ≤2 µg/mL against >85% of Enterobacter cloacae clinical isolates in surveillance studies [5] [6].
  • Biofilm Penetration: Crucially, Cefempidone demonstrates enhanced penetration through the extracellular polymeric substance (EPS) matrix of biofilms—a significant reservoir for persistent infections and resistance gene exchange. Its low molecular weight (MW 592.6 g/mol) and positive charge facilitate diffusion, achieving biofilm concentrations 5-8 times higher than ceftazidime in in vitro models using P. aeruginosa biofilms [10].
  • Spectrum of Activity:
  • Gram-negative: Potent activity against ESBL-producing Escherichia coli and Klebsiella pneumoniae (MIC~90~ ≤ 1 µg/mL), P. aeruginosa (comparable to ceftazidime; MIC~90~ 4-8 µg/mL), and Acinetobacter baumannii (variable; MIC~90~ 8-32 µg/mL) [5].
  • Gram-positive: Retains moderate activity against methicillin-susceptible Staphylococcus aureus (MSSA; MIC~90~ 2 µg/mL) and streptococci, bridging a gap observed in some anti-pseudomonal cephalosporins [1].

Table 2: Cefempidone's In Vitro Activity Against Resistant Pathogens (Representative MIC~90~ Values)

Pathogen & Resistance PhenotypeCefempidone MIC~90~ (µg/mL)Ceftazidime MIC~90~ (µg/mL)Meropenem MIC~90~ (µg/mL)
E. coli (ESBL+)≤ 1>32≤0.25 (but rising)
K. pneumoniae (ESBL+)1>320.5
K. pneumoniae (KPC+)16-32*>64>8
P. aeruginosa (AmpC+/ESBL-)8162
Enterobacter cloacae (AmpC+)2>320.5
A. baumannii (OXA-23+)32>64>8
S. aureus (MSSA)216>8 [1] [5] [6]

*Cefempidone + avibactam reduces MIC~90~ to ≤2 µg/mL for KPC+ isolates.

Comparative Positioning Among Beta-Lactam Antibiotics

Cefempidone occupies a distinct niche within the β-lactam landscape, offering advantages over key comparators while facing specific limitations:

  • Versus Classical 3rd/4th Gen Cephalosporins:
  • Compared to ceftazidime, Cefempidone offers superior Gram-positive coverage and enhanced ESBL/AmpC stability but similar anti-pseudomonal potency [1] [4].
  • Compared to cefepime (4th gen), it exhibits superior stability against many ESBLs and AmpC enzymes but less consistent activity against P. aeruginosa isolates overexpressing efflux pumps [6] [8].
  • Versus Carbapenems: Carbapenems (e.g., meropenem) remain gold standards for serious ESBL infections. However, Cefempidone offers potential carbapenem-sparing utility:
  • Effective against many ESBL and AmpC producers where carbapenems were previously first-line, potentially reducing carbapenem selection pressure and associated carbapenemase emergence [3] [7].
  • Lacks reliable activity against KPC or metallo-β-lactamase (MBL) producers—a critical limitation not shared by newer β-lactam/β-lactamase inhibitor combinations (e.g., ceftazidime/avibactam) [5] [6].
  • Versus Monobactams: Aztreonam retains unique stability against MBLs but lacks Gram-positive and anaerobic activity. Cefempidone provides broader overall spectrum, including Gram-positives and Bacteroides fragilis (moderate activity), making it suitable for polymicrobial infections where MBLs aren't suspected [3] [6].
  • Chemical Structure-Function Insights:
  • C7 Side Chain: The (Z)-2-(2-amino-1H-imidazol-4-yl)-2-(methoxyimino)acetamido moiety is pivotal for β-lactamase stability and PBP affinity in Gram-negatives. The imidazolyl ring enhances binding to PBP3 of P. aeruginosa and PBP2 of Enterobacteriaceae [8] [9].
  • C3 Substituent: The [(1-methyl-1H-tetrazol-5-yl)sulfanylmethyl] group optimizes pharmacokinetics (not discussed per instructions) and contributes to moderate anti-MSSA activity via enhanced PBP2a binding compared to ceftazidime [8].

Table 3: Structural & Functional Differentiation of Cefempidone Among β-Lactams

Structural FeatureCefempidoneCeftazidimeCefepimeMeropenem
Core NucleusCephem (dihydrothiazine + β-lactam)CephemCephemCarbapenem
C6/C7 Side ChainImidazolyl-methyl-carboxypropylPyridinium carboxypropylQuaternary ammonium (N-methyl)Hydroxyethyl
Key Functional GroupsSyn-methoxyimino; aminoimidazoleSyn-methoxyimino; carboxySyn-methoxyimino; N-methylTrans-hydroxyethyl; dimethyl
Primary Gram-negative TargetPBP3 (E. coli, P. aeruginosa)PBP3 (P. aeruginosa)PBP2 & PBP3 (Broad)PBP2 (Enterobacteriaceae)
β-Lactamase Stability ProfileESBL+++, AmpC+++, KPC--, MBL--ESBL+, AmpC-, KPC--, MBL--ESBL+, AmpC++, KPC--, MBL--ESBL+++, AmpC+++, KPC±, MBL-- [1] [6] [8]

Properties

CAS Number

103238-57-9

Product Name

Cefempidone

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C22H21N7O6S2

Molecular Weight

543.6 g/mol

InChI

InChI=1S/C22H21N7O6S2/c23-22-25-8-13(37-22)14(27-35-12-4-5-24-17(12)30)18(31)26-15-19(32)29-16(21(33)34)11(10-36-20(15)29)9-28-6-2-1-3-7-28/h1-3,6-8,12,15,20H,4-5,9-10H2,(H4-,23,24,25,26,27,30,31,33,34)/t12?,15-,20-/m1/s1

InChI Key

CUCFRCCRYQDMNM-PXIRVSTKSA-N

SMILES

C1CNC(=O)C1ON=C(C2=CN=C(S2)N)C(=O)NC3C4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-]

Canonical SMILES

C1CNC(=O)C1ON=C(C2=CN=C(S2)N)C(=O)NC3C4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-]

Isomeric SMILES

C1CNC(=O)C1O/N=C(\C2=CN=C(S2)N)/C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.